

4-Chloro-5-(dichloromethyl)pyrimidine chemical structure

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Compound of Interest

Compound Name: 4-Chloro-5-(dichloromethyl)pyrimidine
CAS No.: 172225-58-0
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Technical Guide: 4-Chloro-5-(dichloromethyl)pyrimidine

CAS: 13535-16-5 | Molecular Formula: C₅H₃Cl₃N₂ | Molecular Weight: 197.45 g/mol

Executive Summary & Structural Utility

4-Chloro-5-(dichloromethyl)pyrimidine is a high-value bifunctional electrophile used primarily as a "linchpin" intermediate in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the orthogonality of its reactive centers:

- **C4-Chlorine:** A highly reactive site for Nucleophilic Aromatic Substitution (), activated by the electron-deficient pyrimidine ring and the inductive effect of the adjacent dichloromethyl group.
- **C5-Dichloromethyl (**

): A "masked" formyl group (gem-dichloride). Unlike a free aldehyde, it resists premature oxidation but can be activated under specific conditions to form fused rings (e.g., pyrido[2,3-d]pyrimidines) or hydrolyzed to the aldehyde.

This guide details the handling, synthesis, and application of this molecule in drug discovery, specifically for kinase inhibitors (e.g., p38 MAP kinase, CDK) and antifolates.

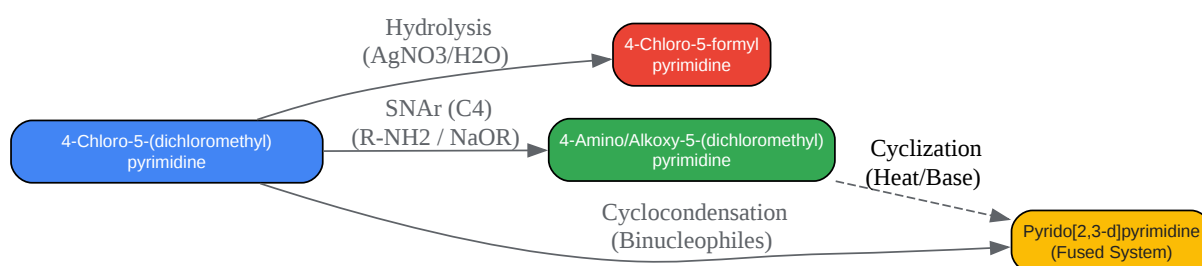
Reactivity Profile & "Warhead" Analysis

The molecule functions as a 1,3-dielectrophile. In cyclization reactions, it serves as a three-carbon equivalent (C4-C5-C

) capable of condensing with binucleophiles.

The Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.



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Figure 1: Divergent reactivity pathways. The C4-Cl site typically reacts first under mild basic conditions, followed by cyclization at the C5 position.

Synthesis Protocol

While often purchased, in-house synthesis is required for isotopic labeling or scale-up. The most robust route proceeds from 5-(hydroxymethyl)uracil or 5-methylpyrimidin-4(3H)-one equivalents via radical chlorination or phosphorus pentachloride (

) treatment.

Optimized Synthesis from 5-Methylpyrimidin-4(3H)-one

Reaction Principle: Simultaneous chlorination of the aromatic ring (deoxychlorination) and the benzylic-like methyl group.

Parameter	Specification	Notes
Precursor	5-Methylpyrimidin-4(3H)-one	Dried thoroughly (<0.5% water).
Reagent	(Solvent/Reagent) +	is essential for gem-dichlorination.
Stoichiometry	1.0 eq Substrate : 3.5 eq	Excess drives the side-chain chlorination.
Temperature	Reflux (105–110°C)	4–6 hours required.
Quench	Crushed Ice / extraction	Exothermic: Violent hydrolysis of of .

Step-by-Step Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an alkali scrubber (to trap HCl/POCl₃ vapors).
- Addition: Charge 5-methylpyrimidin-4(3H)-one (100 mmol) and (50 mL). Cool to 0°C.
- Chlorination: Add (350 mmol) portion-wise to control HCl evolution.

- Heating: Slowly warm to room temperature, then heat to reflux. The solution will turn from a slurry to a clear orange/brown liquid.
- Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (monochloromethyl) may persist; continue heating until conversion to dichloromethyl is complete.
- Workup (CRITICAL):
 - Remove excess

via rotary evaporation under reduced pressure.
 - Pour the oily residue slowly onto crushed ice (500g) with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the

group to an aldehyde.
 - Extract immediately with Dichloromethane (DCM) (3 x 100 mL).
- Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

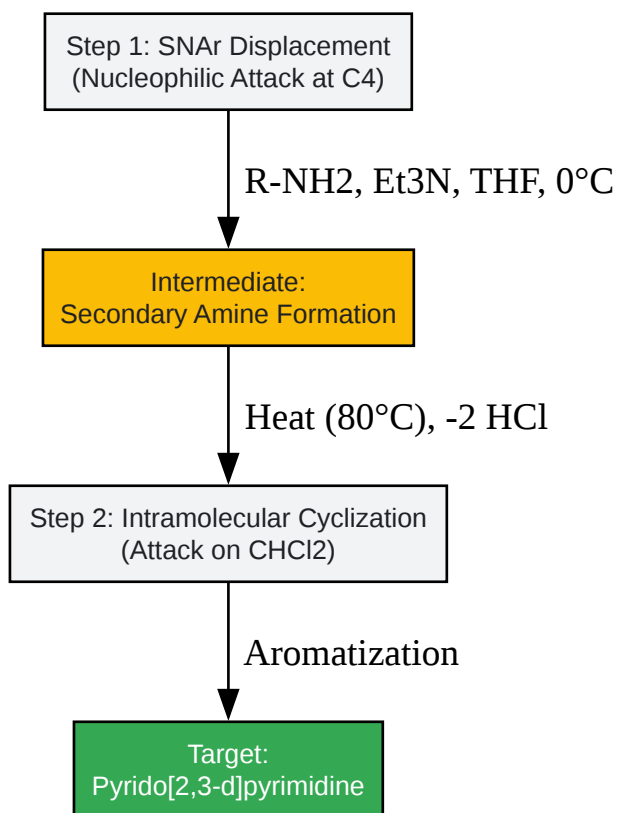
Applications in Heterocyclic Construction

The primary utility of **4-chloro-5-(dichloromethyl)pyrimidine** is the construction of Pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors (e.g., analogues of Palbociclib or Ribociclib).

Mechanism: The "Inverse" Cyclization

Unlike standard condensations using aldehydes, the gem-dichloride allows for cyclization under anhydrous conditions or with weak bases, often avoiding oxidation steps.

Workflow: Synthesis of 7-Substituted Pyrido[2,3-d]pyrimidines Reaction with 2,4-diaminopyrimidines or similar binucleophiles.



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Figure 2: Stepwise construction of the fused ring system. The initial displacement of the C4-Cl is facile; the second step involves the loss of two equivalents of HCl to form the pyridine ring.

Comparative Reactivity Data

When reacting with 3-aminopyrazole to form pyrazolo[3,4-d]pyrimidines:

Condition	Solvent	Base	Yield	Mechanism Note
Method A	Ethanol		45-55%	Solvolysis of competes (aldehyde formation).
Method B	Dioxane		72-80%	Anhydrous conditions favor direct cyclization.
Method C	DMF	DIPEA	60-65%	Higher temp leads to degradation.

Insight: Method B is superior because it prevents the hydrolysis of the dichloromethyl group to the aldehyde, which can lead to side reactions (Canizzaro or polymerization).

Handling, Stability & Safety (E-E-A-T)

Stability Profile

- Hydrolysis Sensitivity: High. The group hydrolyzes to (aldehyde) upon prolonged exposure to atmospheric moisture.
 - Indicator: The solid turns from white/pale yellow to a sticky orange gum and smells of HCl.
- Storage: Store at -20°C under Argon/Nitrogen. Desiccators are mandatory.

Safety Hazards

- Lachrymator: The molecule releases HCl and potentially chloromethyl vapors. Handle ONLY in a fume hood.
- Corrosive: Causes severe skin burns and eye damage.^{[1][2]}

- Pressure Hazard: Sealed vials may pressurize due to slow HCl evolution if moisture enters. Open carefully.

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